![molecular formula C30H20Cl2O2 B14492465 2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione CAS No. 64184-64-1](/img/structure/B14492465.png)
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with a suitable diketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in redox reactions, nucleophilic substitutions, and other chemical processes that modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(bromo(phenyl)methylidene)-1,4-diphenylbutane-1,4-dione
- 2,3-Bis(fluoro(phenyl)methylidene)-1,4-diphenylbutane-1,4-dione
- 2,3-Bis(iodo(phenyl)methylidene)-1,4-diphenylbutane-1,4-dione
Uniqueness
2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione is unique due to its specific chloro substituents, which impart distinct reactivity and properties compared to its bromo, fluoro, and iodo analogs
Eigenschaften
CAS-Nummer |
64184-64-1 |
|---|---|
Molekularformel |
C30H20Cl2O2 |
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
2,3-bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C30H20Cl2O2/c31-27(21-13-5-1-6-14-21)25(29(33)23-17-9-3-10-18-23)26(28(32)22-15-7-2-8-16-22)30(34)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
DVZRSAWLCZQWOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)C(=C(C3=CC=CC=C3)Cl)C(=O)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


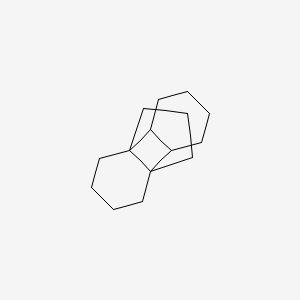
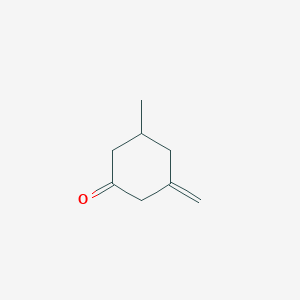
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
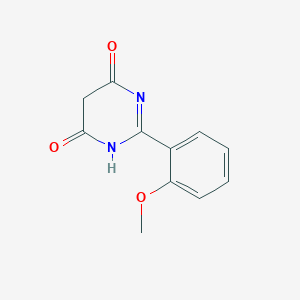
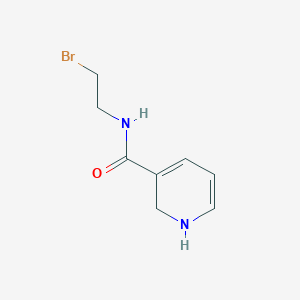

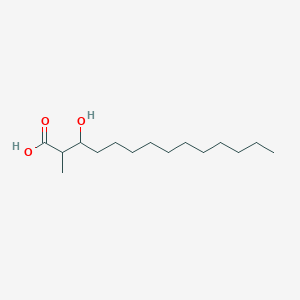
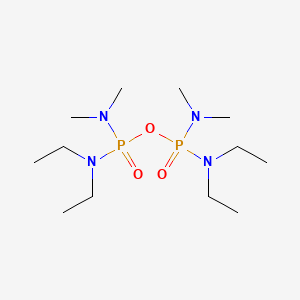
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
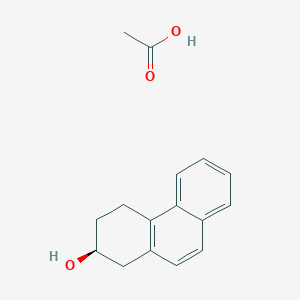
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)

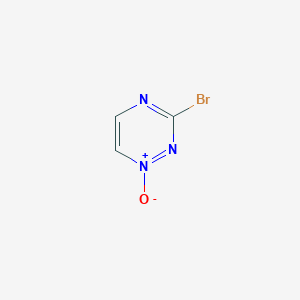
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)
